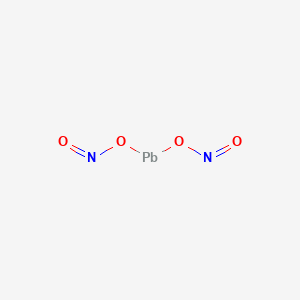
Lead nitrite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead nitrite, also known as lead(II) nitrite, is an inorganic compound with the chemical formula Pb(NO₂)₂. This compound consists of lead cations (Pb²⁺) and nitrite anions (NO₂⁻) in a 2:1 ratio. It is a yellow crystalline solid that is sparingly soluble in water. Lead(II) nitrite is primarily used in various industrial and chemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Lead(II) nitrite can be synthesized through the reaction of lead(II) nitrate with sodium nitrite in an aqueous solution. The reaction is as follows: [ \text{Pb(NO₃)₂ (aq) + 2 NaNO₂ (aq) → Pb(NO₂)₂ (s) + 2 NaNO₃ (aq)} ]
This reaction involves mixing aqueous solutions of lead(II) nitrate and sodium nitrite, resulting in the precipitation of lead(II) nitrite as a solid. The solid is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of lead(II) nitrite typically involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity lead(II) nitrite for various applications.
化学反応の分析
Types of Reactions
Lead(II) nitrite undergoes several types of chemical reactions, including:
Oxidation: Lead(II) nitrite can be oxidized to lead(II) nitrate (Pb(NO₃)₂) in the presence of strong oxidizing agents.
Reduction: It can be reduced to lead(II) oxide (PbO) or elemental lead (Pb) under reducing conditions.
Substitution: Lead(II) nitrite can participate in substitution reactions where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid (HNO₃) are commonly used.
Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) can be employed.
Substitution: Various nucleophiles can be used to replace the nitrite group under appropriate conditions.
Major Products Formed
Oxidation: Lead(II) nitrate (Pb(NO₃)₂)
Reduction: Lead(II) oxide (PbO) or elemental lead (Pb)
Substitution: Products depend on the nucleophile used in the reaction.
科学的研究の応用
Lead(II) nitrite has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Lead(II) nitrite is studied for its effects on biological systems, particularly in understanding lead toxicity and its impact on living organisms.
Medicine: Research is conducted to explore potential medical applications, including its use in diagnostic assays and therapeutic agents.
Industry: It is used in the manufacturing of pigments, stabilizers, and other industrial chemicals.
作用機序
The mechanism of action of lead(II) nitrite involves its interaction with biological molecules and cellular components. Lead ions (Pb²⁺) can bind to proteins, enzymes, and nucleic acids, disrupting their normal functions. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The nitrite ions (NO₂⁻) can also participate in redox reactions, further contributing to the compound’s effects.
類似化合物との比較
Lead(II) nitrite can be compared with other lead compounds and nitrite salts:
Lead(II) nitrate (Pb(NO₃)₂): Similar in composition but contains nitrate ions instead of nitrite ions. It is more soluble in water and has different reactivity.
Sodium nitrite (NaNO₂): Contains sodium ions instead of lead ions. It is highly soluble in water and commonly used as a food preservative and in industrial applications.
Potassium nitrite (KNO₂): Similar to sodium nitrite but contains potassium ions. It is also used in food preservation and various chemical processes.
Lead(II) nitrite is unique due to the presence of lead ions, which impart distinct chemical and physical properties compared to other nitrite salts.
特性
CAS番号 |
13826-65-8 |
|---|---|
分子式 |
N2O4Pb |
分子量 |
299 g/mol |
IUPAC名 |
lead(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Pb/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
InChIキー |
VVOUQFXJSCDIAO-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
異性体SMILES |
N(=O)O[Pb]ON=O |
正規SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
Key on ui other cas no. |
13826-65-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















